GNE-2256

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H27FN6O4 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

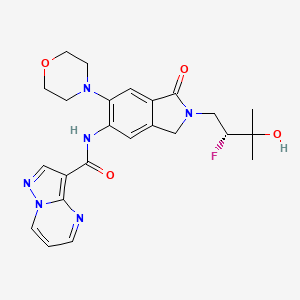

N-[2-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-morpholin-4-yl-1-oxo-3H-isoindol-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C24H27FN6O4/c1-24(2,34)20(25)14-30-13-15-10-18(19(11-16(15)23(30)33)29-6-8-35-9-7-29)28-22(32)17-12-27-31-5-3-4-26-21(17)31/h3-5,10-12,20,34H,6-9,13-14H2,1-2H3,(H,28,32)/t20-/m1/s1 |

InChI Key |

AUYCSWFYKYVCLD-HXUWFJFHSA-N |

Isomeric SMILES |

CC(C)([C@@H](CN1CC2=CC(=C(C=C2C1=O)N3CCOCC3)NC(=O)C4=C5N=CC=CN5N=C4)F)O |

Canonical SMILES |

CC(C)(C(CN1CC2=CC(=C(C=C2C1=O)N3CCOCC3)NC(=O)C4=C5N=CC=CN5N=C4)F)O |

Origin of Product |

United States |

Foundational & Exploratory

GNE-2256: A Technical Guide to its Mechanism of Action in IRAK4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GNE-2256, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It details the molecule's mechanism of action, presents key quantitative data, outlines the experimental protocols used for its characterization, and visualizes the core signaling pathways and workflows involved.

Introduction: IRAK4 as a Therapeutic Target

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling cascade.[1] It is a key node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[1][2] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88 to form a signaling complex known as the Myddosome.[3][4] Within this complex, IRAK4 autophosphorylates and then phosphorylates other substrates, primarily IRAK1, initiating a cascade that leads to the activation of downstream transcription factors like NF-κB and AP-1.[5][3][4] This signaling culminates in the production of pro-inflammatory cytokines and chemokines.

Given its pivotal role, the overactivation of the IRAK4 pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[2] Therefore, inhibiting IRAK4 kinase activity presents a compelling therapeutic strategy to modulate these pathological inflammatory responses.

This compound: A Potent and Selective IRAK4 Inhibitor

This compound is a chemical probe and an orally active small molecule designed to potently and selectively inhibit the kinase activity of IRAK4.[6] Its mechanism of action is centered on competing with ATP for binding within the catalytic site of the IRAK4 kinase domain. By occupying this site, this compound prevents the phosphorylation of IRAK4's downstream substrates, thereby blocking the signal transduction cascade.

Quantitative Data Summary

The inhibitory potency and cellular activity of this compound have been quantified through various biochemical and cellular assays. The key data are summarized below.

| Assay Type | Parameter | Value (nM) | Description |

| Biochemical Assay | Kᵢ | 1.4 | Measures the binding affinity of this compound to the purified IRAK4 enzyme.[3][6][7] |

| Cellular Target Engagement | IC₅₀ | 3.3 | Measures the concentration of this compound required to inhibit 50% of IRAK4 activity within living cells (NanoBRET assay).[2][3] |

| Cellular Functional Assay | IC₅₀ | 190 | Measures the concentration needed to inhibit 50% of IL-6 secretion in a human whole blood assay.[2][3][6] |

| Cellular Functional Assay | IC₅₀ | 290 | Measures the concentration needed to inhibit 50% of IFNα secretion in a human whole blood assay.[2][3] |

Selectivity Profile

This compound exhibits high selectivity for IRAK4. When tested against a panel of 221 kinases at a concentration of 1 µM, the closest off-targets showed significantly weaker inhibition.[3]

Closest Off-Target Kinases (IC₅₀ in nM):

-

FLT3: 177

-

LRRK2: 198

-

NTRK2: 259

-

JAK1: 282

-

NTRK1: 313

-

JAK2: 486

Mechanism of Action and Signaling Pathway

This compound acts as an ATP-competitive inhibitor. The IRAK4 signaling pathway is initiated by ligand binding to TLRs or IL-1Rs, leading to the recruitment of MyD88 and the formation of the Myddosome complex, which includes IRAK4. This compound blocks the kinase activity of IRAK4 within this complex, preventing the phosphorylation and activation of IRAK1. This halt in the signaling cascade inhibits the subsequent activation of TRAF6 and downstream pathways, ultimately reducing the expression of inflammatory genes.

Caption: IRAK4 signaling pathway and the inhibitory action of this compound.

The logical flow of this compound's inhibitory effect is a direct cause-and-effect relationship, starting from target binding and culminating in the suppression of the inflammatory response.

Caption: Logical flow of this compound's mechanism of action.

Key Experimental Protocols

The following sections detail the methodologies used to characterize the interaction of this compound with IRAK4 and its effect on cellular signaling.

IRAK4 Biochemical Potency (FRET Assay)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method to determine the biochemical potency of an inhibitor. While the exact protocol for this compound is proprietary, a representative workflow is described below.

Caption: Representative workflow for a TR-FRET kinase binding assay.

Detailed Methodology (Representative):

-

Reagent Preparation: All reagents are prepared in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Plating: this compound is serially diluted in DMSO and then further diluted in assay buffer before being dispensed into a low-volume 384-well assay plate.

-

Kinase/Antibody Addition: A mixture of recombinant tagged IRAK4 (e.g., GST-IRAK4) and a Europium (Eu)-labeled anti-tag antibody is added to the wells containing the compound.

-

Tracer Addition: An Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor (tracer) is added to initiate the binding reaction.

-

Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Detection: The plate is read on a TR-FRET-capable plate reader, measuring the emissions from the Europium donor (at 620 nm) and the Alexa Fluor® 647 acceptor (at 665 nm).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. The data are then plotted against the inhibitor concentration, and the IC₅₀ value is determined using a four-parameter logistic fit. The IC₅₀ is converted to a Kᵢ using the Cheng-Prusoff equation.

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ assay quantifies compound binding to a target protein within living cells.[8]

Detailed Methodology (Representative):

-

Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding for IRAK4 fused to the N-terminus of NanoLuc® luciferase.

-

Cell Plating: Transfected cells are harvested and plated into 96-well or 384-well white assay plates.

-

Compound Addition: this compound is serially diluted and added to the cells.

-

Tracer Addition: A fluorescent energy transfer probe (tracer) that binds to IRAK4 is added.

-

Substrate Addition: The NanoBRET™ Nano-Glo® Substrate is added to the wells.

-

Detection: The plate is immediately read on a luminometer capable of measuring filtered light at 460 nm (donor emission) and >610 nm (acceptor emission).

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. IC₅₀ values are determined by plotting the BRET ratio against the log of the compound concentration.

Human Whole Blood Functional Assays (IL-6 and IFNα Secretion)

This assay measures the ability of an inhibitor to block cytokine production in a complex, physiologically relevant ex vivo system.

Detailed Methodology (Representative):

-

Blood Collection: Fresh human whole blood is collected from healthy donors into heparin-containing tubes.

-

Compound Pre-incubation: The whole blood is pre-incubated with serial dilutions of this compound for a specified time (e.g., 60 minutes) at 37°C.

-

Stimulation: The blood is then stimulated with a TLR agonist to induce cytokine production. For IL-6 and TNFα, a TLR7/8 agonist like R848 is often used.[6] For IFNα, a TLR7 agonist like Gardiquimod or a TLR9 agonist like CpG-A might be used.

-

Incubation: The stimulated blood is incubated for a prolonged period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

-

Plasma Separation: After incubation, the samples are centrifuged to separate the plasma.

-

Cytokine Quantification: The concentration of IL-6 or IFNα in the plasma supernatant is measured using a standard quantitative method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex assay.[9][10][11]

-

Data Analysis: The percent inhibition of cytokine secretion is calculated relative to vehicle-treated controls, and IC₅₀ curves are generated.

Conclusion

This compound is a highly potent and selective inhibitor of IRAK4 kinase activity. Its mechanism of action, centered on ATP-competitive binding, effectively blocks the TLR/IL-1R signaling cascade at a critical upstream node. This leads to a robust reduction in the production of key inflammatory mediators in cellular and complex ex vivo systems. The well-characterized potency and selectivity, combined with its oral activity, establish this compound as a valuable chemical probe for studying IRAK4 biology and as a foundational tool for the development of therapeutics targeting IRAK4-driven diseases.

References

- 1. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK | DC Chemicals [dcchemicals.com]

- 3. eubopen.org [eubopen.org]

- 4. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in HEK‐293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. sciencellonline.com [sciencellonline.com]

- 11. biovendor.com [biovendor.com]

The IRAK4 Signaling Pathway and its Inhibition by GNE-2256: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator of signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals. Upon activation, IRAK4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, driving inflammatory responses. Dysregulation of the IRAK4 pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling therapeutic target. This guide provides an in-depth overview of the IRAK4 signaling pathway and the pharmacological profile of GNE-2256, a potent and selective IRAK4 inhibitor.

The IRAK4 Signaling Pathway

The canonical IRAK4 signaling pathway is initiated by the binding of a ligand, such as a PAMP to a TLR or a cytokine to an IL-1R. This event triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the receptor's intracellular Toll/Interleukin-1 receptor (TIR) domain. MyD88, in turn, recruits IRAK4, leading to the formation of a multi-protein complex known as the Myddosome.

Within the Myddosome, IRAK4 becomes activated through autophosphorylation and subsequently phosphorylates IRAK1 and IRAK2. This phosphorylation event activates the E3 ubiquitin ligase TRAF6, which then catalyzes the synthesis of polyubiquitin chains. These chains act as a scaffold to recruit and activate the TAK1 complex, which in turn activates two major downstream signaling pathways: the NF-κB pathway and the MAPK pathway.

Activation of the IKK complex by TAK1 leads to the phosphorylation and subsequent degradation of IκBα, releasing the transcription factor NF-κB to translocate to the nucleus. Nuclear NF-κB then drives the expression of numerous pro-inflammatory genes, including those encoding cytokines such as IL-6 and TNF-α. Simultaneously, the TAK1-activated MAPK cascade (including JNK and p38) leads to the activation of the transcription factor AP-1, which also contributes to the expression of inflammatory mediators.

This compound: A Potent and Selective IRAK4 Inhibitor

This compound is a small molecule inhibitor of IRAK4 that has demonstrated potent and selective activity in both biochemical and cellular assays. Its mechanism of action involves binding to the ATP-binding pocket of IRAK4, thereby preventing its kinase activity and blocking downstream signaling.

Quantitative Data for this compound and Other IRAK4 Inhibitors

The following table summarizes key quantitative data for this compound and provides a comparison with other known IRAK4 inhibitors.

| Compound | IRAK4 Ki (nM) | IRAK4 IC50 (nM) | NanoBRET IC50 (nM) | IL-6 hWB IC50 (nM) | IFNα hWB IC50 (nM) | Reference(s) |

| This compound | 1.4[1] | - | 3.3[2][3] | 190[1] | 290[2][3] | [1][2][3] |

| PF-06650833 | - | 0.52 | - | - | - | [4] |

| BAY-1834845 | - | 3.55 | - | - | - | [4] |

| CA-4948 | - | <50 | - | - | - | [5] |

| BMS-986126 | - | 5.3 | - | - | - | [5] |

hWB: human Whole Blood

Selectivity Profile of this compound

This compound exhibits high selectivity for IRAK4 over other kinases. In a panel of 221 kinases, the closest off-targets were FLT3 (IC50 = 177 nM), LRRK2 (IC50 = 198 nM), and NTRK2 (IC50 = 259 nM). In a broader panel, off-targets with greater than 50% inhibition at 1 µM were identified as TACR1, HTR2B, and ACHE.[6]

Experimental Protocols

Detailed methodologies for key experiments used in the characterization of IRAK4 inhibitors are provided below.

IRAK4 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay measures the ability of a compound to inhibit the kinase activity of IRAK4.

Materials:

-

Recombinant IRAK4 enzyme

-

Biotinylated peptide substrate (e.g., Ezrin/Radixin/Moesin peptide)

-

ATP

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

Stop Buffer (e.g., 50 mM EDTA)

-

Streptavidin-coated microplate

-

Europium-labeled anti-phospho-substrate antibody

-

DELFIA® Enhancement Solution

-

TR-FRET plate reader

Procedure:

-

Prepare a 2X ATP/substrate solution in assay buffer.

-

Prepare a 4X enzyme solution in reaction buffer.

-

Add the test compound dilutions to the wells of a microplate.

-

Add the 4X enzyme solution to the wells and incubate for 5 minutes at room temperature.

-

Initiate the kinase reaction by adding the 2X ATP/substrate solution.

-

Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding Stop Buffer.

-

Transfer an aliquot of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated peptide to bind.

-

Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the Europium-labeled anti-phospho-substrate antibody diluted in an appropriate buffer and incubate for 120 minutes at 37°C.

-

Wash the plate three times.

-

Add a Europium-labeled secondary antibody (if required) and incubate for 30 minutes at room temperature.

-

Wash the plate five times.

-

Add DELFIA® Enhancement Solution to each well.

-

Read the time-resolved fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation at 320 or 340 nm, emission at 615 nm and 665 nm).[6][7]

IRAK4 NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of a compound to IRAK4 within living cells.

Materials:

-

HEK293 cells

-

IRAK4-NanoLuc® Fusion Vector

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

Luminometer capable of measuring BRET

Procedure:

-

Transfect HEK293 cells with the IRAK4-NanoLuc® Fusion Vector using a suitable transfection reagent.

-

Culture the transfected cells for 18-24 hours to allow for protein expression.

-

Harvest the cells and resuspend them in Opti-MEM®.

-

Seed the cells into a 96-well or 384-well plate.

-

Add the test compound dilutions to the wells.

-

Add the NanoBRET™ Tracer to the wells.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

-

Add the substrate solution to the wells.

-

Read the luminescence at two wavelengths (e.g., 460 nm for NanoLuc® emission and >600 nm for the tracer emission) within 10 minutes.

-

Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and determine the IC50 value.[8][9][10][11]

Human Whole Blood Assay for IL-6 and IFN-α

This assay measures the inhibitory effect of a compound on the production of inflammatory cytokines in a physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

-

TLR agonist (e.g., R848 for TLR7/8)

-

RPMI 1640 medium

-

Test compound dilutions

-

ELISA kits for human IL-6 and IFN-α

-

Microplate reader

Procedure:

-

Dilute the whole blood 1:1 with RPMI 1640 medium.

-

Add the test compound dilutions to the wells of a 96-well plate.

-

Add the diluted whole blood to the wells.

-

Stimulate the blood with a TLR agonist (e.g., R848).

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentration of IL-6 and IFN-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.[12][13][14]

In Vivo Characterization of IRAK4 Inhibitors

The in vivo efficacy of IRAK4 inhibitors can be assessed in various animal models of inflammation. A common model involves the use of a TLR agonist to induce a systemic inflammatory response.

R848-Induced Cytokine Production in Mice

Animals:

-

Male C57BL/6 mice

Materials:

-

This compound or other test compound formulated for oral administration

-

R848 (TLR7/8 agonist)

-

Vehicle control

-

Blood collection supplies

-

ELISA kits for mouse IL-6 and TNF-α

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Dose the mice orally with the test compound or vehicle at a specified time before the inflammatory challenge.

-

Administer R848 intraperitoneally to induce a systemic inflammatory response.[15][16][17]

-

At a predetermined time point after R848 administration (e.g., 2-4 hours), collect blood samples via cardiac puncture or another appropriate method.

-

Process the blood to obtain plasma.

-

Measure the levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the plasma using specific ELISA kits.

-

Analyze the data to determine the dose-dependent inhibition of cytokine production by the test compound.

Conclusion

The IRAK4 signaling pathway is a cornerstone of the innate immune response, and its dysregulation is a key driver of various inflammatory diseases. This compound has emerged as a potent and selective inhibitor of IRAK4, demonstrating robust activity in both in vitro and cellular assays. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of IRAK4 inhibitors. Further investigation of compounds like this compound in relevant preclinical models will be crucial in advancing our understanding of IRAK4's role in disease and in the development of novel anti-inflammatory therapeutics.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. Preclinical Pharmacokinetics and Pharmacodynamics and Content Analysis of Gnetol in Foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. bioauxilium.com [bioauxilium.com]

- 7. THUNDER™ Total IRAK4 TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]

- 8. carnabio.com [carnabio.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. promega.com [promega.com]

- 11. eubopen.org [eubopen.org]

- 12. A simple, robust flow cytometry-based whole blood assay for investigating sex differential interferon alpha production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biovendor.com [biovendor.com]

- 14. kamiyabiomedical.com [kamiyabiomedical.com]

- 15. The TLR7 ligand R848 prevents mouse graft-versus-host disease and cooperates with anti-interleukin-27 antibody for maximal protection and regulatory T-cell upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]

GNE-2256: A Potent and Selective IRAK4 Inhibitor for Inflammatory Diseases

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a range of inflammatory and autoimmune diseases. This technical guide details the discovery and synthesis of GNE-2256, a potent and selective benzolactam inhibitor of IRAK4. This document provides a comprehensive overview of its biological activity, detailed experimental protocols for its characterization, and a depiction of its role in the IRAK4 signaling pathway.

Discovery and Biological Activity of this compound

This compound, also referred to as molecule 19 in its discovery publication, is an orally active and highly selective inhibitor of IRAK4.[1][2][3][4] Its development was motivated by the need for IRAK4 inhibitors with robust in vivo activity and favorable pharmacokinetic properties.[3]

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of IRAK4 kinase activity and robust engagement of the target in cellular assays. The key quantitative data for its biological activity are summarized in the table below.

| Parameter | Value | Assay | Source |

| IRAK4 Ki | 1.4 nM | Biochemical FRET Assay | [1][5][6] |

| IL-6 IC50 (hWBC) | 190 nM | Human Whole Blood Assay | [1][5][6] |

| IFNα IC50 (hWBC) | 290 nM | Human Whole Blood Assay | [5][6] |

| NanoBRET IC50 | 3.3 nM | Cellular Target Engagement | [5][6] |

This compound exhibits high selectivity for IRAK4 over a panel of other kinases. At a concentration of 1 µM, the closest off-target kinases were FLT3, LRRK2, NTRK2, JAK1, NTRK1, and JAK2, all with significantly higher IC50 values.[5] In a broader panel, the only significant off-targets with greater than 50% inhibition at 1 µM were TACR1, HTR2B, and ACHE.[5][6]

In Vivo Activity

In a mouse model of Toll-like receptor (TLR) challenge, this compound demonstrated dose-dependent inhibition of key pro-inflammatory cytokines. A 3 mg/kg oral dose resulted in significant inhibition of IL-6, TNFα, and IFNα secretion.[1]

Synthesis of this compound

The chemical name for this compound is (R)-N-(2-(2-fluoro-3-hydroxy-3-methylbutyl)-6-morpholino-1-oxoisoindolin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.[3] While the specific, step-by-step synthesis is detailed in the primary literature, the general synthetic strategy for related pyrazolo[1,5-a]pyrimidine derivatives involves multi-step reactions. These typically include the formation of the core pyrazolo[1,5-a]pyrimidine scaffold, followed by coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce the necessary substituents.

IRAK4 Signaling Pathway

IRAK4 is a central node in the innate immune signaling cascade. It is activated downstream of TLRs and IL-1Rs upon ligand binding and recruitment of the adaptor protein MyD88. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of NF-κB and MAP kinase pathways, ultimately resulting in the transcription of pro-inflammatory genes.

Experimental Protocols

The following are detailed methodologies for the key assays used in the characterization of this compound.

IRAK4 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantifies the kinase activity of IRAK4.

Workflow:

Methodology:

-

To the wells of a 384-well low-volume microplate, add IRAK4 enzyme, a europium-labeled anti-phospho-substrate antibody, and a biotinylated peptide substrate.

-

Add serial dilutions of this compound or a DMSO vehicle control.

-

Incubate the plate to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed at room temperature.

-

Stop the reaction and add streptavidin-allophycocyanin (SA-APC) to detect the biotinylated substrate.

-

Incubate to allow for the binding of SA-APC to the biotinylated substrate.

-

Measure the TR-FRET signal on a compatible plate reader. The ratio of the acceptor (665 nm) to donor (620 nm) emission is proportional to the extent of substrate phosphorylation.

NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of this compound to IRAK4 in intact cells.

Methodology:

-

HEK293 cells are transiently transfected with a vector expressing an IRAK4-NanoLuc® fusion protein.[7]

-

Transfected cells are harvested and seeded into 384-well plates.[7]

-

The cells are treated with a NanoBRET® tracer that binds to IRAK4.

-

Serial dilutions of this compound are added to the wells, and the plate is incubated.

-

The NanoBRET® signal is measured on a plate reader equipped for luminescence detection at 450 nm and 610 nm.[8]

-

The displacement of the tracer by this compound results in a decrease in the BRET ratio (610 nm/450 nm), from which the IC50 value is determined.[8]

Human Whole Blood IL-6 Release Assay

This assay measures the inhibitory effect of this compound on cytokine release in a physiologically relevant matrix.

Methodology:

-

Freshly drawn human whole blood is collected in heparinized tubes.

-

The blood is pre-incubated with serial dilutions of this compound or a DMSO control.

-

Cytokine release is stimulated by adding a TLR agonist, such as R848.

-

The samples are incubated at 37°C in a CO2 incubator.

-

After incubation, the plasma is separated by centrifugation.

-

The concentration of IL-6 in the plasma is quantified using a standard sandwich ELISA kit.

-

The ELISA protocol involves capturing IL-6 with a plate-bound antibody, detection with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate and a colorimetric substrate.[9][10][11][12][13]

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of IRAK4. Its robust inhibition of pro-inflammatory cytokine production, both in vitro and in vivo, establishes it as a valuable chemical probe for studying IRAK4 biology and a promising lead compound for the development of novel therapeutics for inflammatory and autoimmune diseases. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers in the field of immunology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - figshare - Figshare [figshare.com]

- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. eubopen.org [eubopen.org]

- 9. kamiyabiomedical.com [kamiyabiomedical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bmgrp.com [bmgrp.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. bdbiosciences.com [bdbiosciences.com]

GNE-2256: A Technical Guide to a Potent IRAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of GNE-2256, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). All quantitative data is presented in structured tables for clarity, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Physicochemical Properties

This compound, also referred to as molecule 19, is a small molecule inhibitor of IRAK4.[1] Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (R)-N-(2-(2-fluoro-3-hydroxy-3-methylbutyl)-6-morpholino-1-oxoisoindolin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |

| Chemical Formula | C24H27FN6O4 |

| Molecular Weight | 482.51 g/mol |

| CAS Number | 2102170-43-2 |

| SMILES | O=C(C1=CN(N=C2C=CC=N1)C2=C1)NC3=CC4=C(C(N5CCOCC5)=C3)C(N(C--INVALID-LINK--C(C)(C)O)CC4)=O |

Pharmacological Properties

This compound is a highly potent and selective inhibitor of IRAK4 kinase activity. Its inhibitory activity has been characterized in various biochemical and cellular assays. For optimal interpretation of in vitro and in vivo data, it is recommended to use GNE-6689 as a negative control compound.[2]

In Vitro Potency and Selectivity

The inhibitory potency of this compound against IRAK4 and its selectivity against other kinases have been extensively evaluated.

| Assay | Parameter | Value |

| Biochemical Assay (FRET) | Ki (IRAK4) | 1.4 nM[2] |

| Cellular Target Engagement (NanoBRET) | IC50 | 3.3 nM[3] |

| IL-6 Human Whole Blood Assay | IC50 | 190 nM[1][3] |

| IFNα Human Whole Blood Assay | IC50 | 290 nM[3] |

Kinase Selectivity: When profiled against a panel of 221 kinases at a concentration of 1 µM, this compound demonstrated high selectivity for IRAK4. The closest off-target kinases with IC50 values are FLT3 (177 nM), LRRK2 (198 nM), NTRK2 (259 nM), JAK1 (282 nM), NTRK1 (313 nM), JAK2 (486 nM), MAP4K4 (680 nM), and MINK1 (879 nM).[2]

CEREP Panel: In a broader panel of receptors, ion channels, and enzymes, this compound showed greater than 50% inhibition for only three targets at 1 µM: TACR1, HTR2B, and ACHE.[2][3]

In Vivo Pharmacodynamics

In a murine pharmacodynamic (PD) model, oral administration of this compound demonstrated robust, dose-dependent inhibition of Toll-like receptor (TLR)-induced cytokine production. A dose of 3 mg/kg was shown to inhibit the secretion of IL-6, TNFα, and IFNα following a challenge with the TLR7/8 agonist R848.[1][2]

Mechanism of Action: IRAK4 Signaling Pathway

IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a complex known as the Myddosome. Within this complex, IRAK4 becomes activated and phosphorylates IRAK1. This phosphorylation event initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines like IL-6, TNFα, and IFNα. This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4, thereby blocking this entire downstream signaling cascade.

Caption: IRAK4 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

NanoBRET™ Target Engagement Assay

This assay measures the ability of this compound to bind to IRAK4 within living cells.

Caption: Workflow for the IRAK4 NanoBRET™ Target Engagement Assay.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. Cells are then transfected with a plasmid encoding a fusion protein of IRAK4 and NanoLuc® luciferase.

-

Cell Seeding: Transfected cells are seeded into 384-well plates.

-

Compound and Tracer Addition: Cells are treated with various concentrations of this compound, followed by the addition of a fluorescent NanoBRET™ tracer that also binds to IRAK4.

-

Incubation: The plates are incubated for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.

-

Signal Measurement: A substrate for NanoLuc® luciferase is added to the wells. Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc®-tagged IRAK4 and the fluorescent tracer are in close proximity. The BRET signal is measured using a plate reader.

-

Data Analysis: The BRET signal decreases as this compound displaces the fluorescent tracer from IRAK4. The concentration of this compound that inhibits 50% of the BRET signal (IC50) is calculated.

Human Whole Blood Assay

This assay assesses the functional activity of this compound in a complex biological matrix.

Methodology:

-

Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Compound Pre-incubation: The whole blood is pre-incubated with a range of concentrations of this compound.

-

Stimulation: The blood is then stimulated with a Toll-like receptor (TLR) agonist, such as R848 (a TLR7/8 agonist), to induce the production of pro-inflammatory cytokines.

-

Incubation: The stimulated blood is incubated for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Plasma Collection: After incubation, the blood is centrifuged to separate the plasma.

-

Cytokine Measurement: The concentrations of cytokines, such as IL-6 and IFNα, in the plasma are quantified using a suitable method, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The inhibitory effect of this compound on cytokine production is determined, and the IC50 value is calculated.

In Vivo Mouse Pharmacodynamic (PD) Model

This model evaluates the in vivo efficacy of this compound in a living organism.

Methodology:

-

Animal Model: A suitable strain of mice is used for the study.

-

Compound Administration: this compound is administered to the mice, typically via oral gavage, at various doses.

-

TLR Agonist Challenge: At a specified time point after compound administration, the mice are challenged with an intraperitoneal injection of a TLR agonist, such as R848, to induce a systemic inflammatory response.

-

Blood Sampling: Blood samples are collected from the mice at a predetermined time after the R848 challenge.

-

Cytokine Analysis: The levels of circulating pro-inflammatory cytokines (e.g., IL-6, TNFα, IFNα) in the plasma or serum are measured using methods like ELISA or multiplex assays.

-

Data Analysis: The dose-dependent inhibition of cytokine production by this compound is evaluated to determine its in vivo potency.

References

GNE-2256: A Technical Guide to its Role in Toll-like Receptor (TLR) Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-2256 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) signaling cascade. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and a visual representation of its point of intervention in the TLR pathway. The information presented herein is intended to support further research and development of IRAK4 inhibitors for inflammatory and autoimmune diseases.

Introduction to Toll-like Receptor Signaling and the Role of IRAK4

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system.[1][2] They recognize pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells, initiating an inflammatory response to eliminate pathogens and repair tissue. The TLR signaling pathway is broadly divided into MyD88-dependent and TRIF-dependent pathways.

The MyD88-dependent pathway, utilized by most TLRs, is a rapid and potent inducer of pro-inflammatory cytokines.[3] Upon ligand binding, TLRs recruit the adaptor protein MyD88, which in turn recruits the IRAK family of serine/threonine kinases. IRAK4 is the most upstream and essential kinase in this complex, acting as a master regulator of the signaling cascade.[4][5] Activated IRAK4 phosphorylates IRAK1, leading to a series of downstream events including the activation of TRAF6, and subsequently the NF-κB and MAPK signaling pathways. This culminates in the transcription of genes encoding pro-inflammatory cytokines such as IL-6, TNFα, and IFNα.[1]

Given its pivotal role, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases.[5][6]

This compound: A Potent and Selective IRAK4 Inhibitor

This compound (also referred to as molecule 19) is an orally active benzolactam inhibitor of IRAK4.[1][7][8] It demonstrates high potency and selectivity for IRAK4, effectively blocking the downstream signaling cascade and subsequent cytokine production.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Biochemical Assay | Parameter | Value | Reference |

| IRAK4 FRET Assay | Ki | 1.4 nM | [9] |

| Cellular Assays | Parameter | Value | Reference |

| NanoBRET Target Engagement Assay | IC50 | 3.3 nM | |

| IL-6 Human Whole Blood Assay | IC50 | 190 nM | [9] |

| IFNα Human Whole Blood Assay | IC50 | 290 nM |

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by targeting the kinase activity of IRAK4. By binding to IRAK4, this compound prevents the phosphorylation of IRAK1, a critical step for the propagation of the downstream signal. This disruption of the IRAK4-IRAK1 signaling axis effectively blocks the activation of NF-κB and MAPK pathways, leading to a significant reduction in the production of inflammatory cytokines.

Caption: MyD88-Dependent TLR Signaling Pathway and the inhibitory action of this compound on IRAK4.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

IRAK4 Fluorescence Resonance Energy Transfer (FRET) Assay

This biochemical assay quantifies the direct inhibition of IRAK4 kinase activity by this compound.

-

Principle: The assay measures the phosphorylation of a substrate peptide by IRAK4. The kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled tracer are used. Inhibition of IRAK4 by a compound disrupts the FRET signal between the europium donor and the Alexa Fluor® 647 acceptor.

-

Materials:

-

Recombinant human IRAK4 enzyme

-

LanthaScreen® Eu-anti-GST Antibody

-

TR-FRET Dilution Buffer

-

Fluorescein-labeled IRAK1 peptide substrate

-

ATP

-

This compound

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the IRAK4 enzyme, the Eu-anti-GST antibody, and the fluorescently labeled substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a development reagent.

-

Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the Ki value from the dose-response curve.

-

NanoBRET™ Target Engagement Assay

This cellular assay measures the ability of this compound to bind to IRAK4 within living cells.

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged IRAK4 and a fluorescent energy transfer probe (tracer) that binds to the kinase. A test compound that binds to IRAK4 will compete with the tracer, resulting in a decrease in the BRET signal.

-

Materials:

-

HEK293 cells

-

IRAK4-NanoLuc® Fusion Vector

-

Transfection reagent

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

This compound

-

-

Procedure:

-

Transfect HEK293 cells with the IRAK4-NanoLuc® Fusion Vector.

-

Seed the transfected cells into a 96-well or 384-well plate.

-

Prepare a serial dilution of this compound.

-

Treat the cells with the diluted this compound or vehicle control for a specified pre-incubation period (e.g., 1-2 hours).

-

Add the NanoBRET™ Tracer to the wells.

-

Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

-

Measure the BRET signal using a luminometer.

-

Calculate the IC50 value from the dose-response curve.

-

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Human Whole Blood Assay for Cytokine Inhibition

This assay assesses the functional consequence of IRAK4 inhibition by this compound on cytokine production in a complex biological matrix.

-

Principle: Fresh human whole blood is stimulated with a TLR ligand (e.g., R848 for TLR7/8) to induce cytokine production. The ability of this compound to inhibit this production is quantified by measuring cytokine levels in the plasma.

-

Materials:

-

Fresh human whole blood collected in heparinized tubes

-

TLR ligand (e.g., R848)

-

This compound

-

RPMI 1640 medium

-

ELISA or other cytokine detection kits (e.g., for IL-6, IFNα)

-

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add fresh human whole blood to each well.

-

Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Add the TLR ligand to stimulate cytokine production.

-

Incubate for an extended period (e.g., 18-24 hours) at 37°C.

-

Centrifuge the plate to separate plasma.

-

Collect the plasma and measure cytokine concentrations using an appropriate method (e.g., ELISA).

-

Calculate the IC50 value from the dose-response curve.

-

Conclusion

This compound is a potent and selective IRAK4 inhibitor that effectively blocks TLR-mediated inflammatory signaling. Its ability to inhibit the production of key pro-inflammatory cytokines in cellular and complex biological systems highlights its potential as a therapeutic agent for a variety of inflammatory and autoimmune disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on the advancement of IRAK4-targeted therapies.

References

- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.jp [promega.jp]

- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - figshare - Figshare [figshare.com]

- 8. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

GNE-2256: A Technical Guide to a Potent and Selective Chemical Probe for IRAK4 in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNE-2256, a potent and selective chemical probe for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details its mechanism of action, quantitative biochemical and cellular characterization, and provides detailed experimental protocols for its application in immunology research.

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response.[1][2][3] Upon activation, IRAK4 is a key component of the myddosome complex, where it phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This cascade results in the production of pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, and IFN-α.[1][2][3] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.

This compound is a potent and selective, orally active small molecule inhibitor of IRAK4.[2][3] Its high potency and selectivity, coupled with the availability of a structurally similar but inactive negative control, GNE-6689, make it an ideal chemical probe for elucidating the biological functions of IRAK4 in cellular and in vivo models of inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, GNE-6689.

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Target/Endpoint | This compound Potency |

| Biochemical Assay (FRET) | IRAK4 | Ki = 1.4 nM[4] |

| Cellular Target Engagement (NanoBRET) | IRAK4 | IC50 = 3.3 nM[4] |

| Human Whole Blood Assay | IL-6 Inhibition | IC50 = 190 nM[2][4] |

| Human Whole Blood Assay | IFN-α Inhibition | IC50 = 290 nM[4] |

Table 2: Selectivity Profile of this compound

| Kinase/Target | IC50 (nM) |

| IRAK4 | 1.4 (Ki) [4] |

| FLT3 | 177[4] |

| LRRK2 | 198[4] |

| NTRK2 | 259[4] |

| JAK1 | 282[4] |

| NTRK1 | 313[4] |

| JAK2 | 486[4] |

| MAP4K4 | 680[4] |

| MINK1 | 879[4] |

| TACR1 | >50% inhibition at 1 µM[4] |

| HTR2B | >50% inhibition at 1 µM[4] |

| ACHE | >50% inhibition at 1 µM[4] |

Table 3: Physicochemical Properties of this compound and GNE-6689

| Property | This compound | GNE-6689 (Negative Control) |

| Molecular Weight | 482.51 g/mol [4] | 496.54 g/mol [4] |

| SMILES | CC(C)(--INVALID-LINK--F)O[4] | CC(C)(--INVALID-LINK--F)O[4] |

| InChiKey | AUYCSWFYKYVCLD-HXUWFJFHSA-N[4] | JREVKKCSBRLATM-OAQYLSRUSA-N[4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the IRAK4 signaling pathway and a typical experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

IRAK4 Biochemical Assay (FRET)

This protocol is adapted from standard kinase assay procedures to determine the biochemical potency (Ki) of this compound against IRAK4.

-

Reagents and Materials:

-

Recombinant human IRAK4 enzyme

-

ATP and appropriate kinase buffer

-

FRET peptide substrate

-

This compound and GNE-6689 (serially diluted in DMSO)

-

384-well assay plates

-

Plate reader capable of detecting FRET signal

-

-

Procedure:

-

Prepare serial dilutions of this compound and GNE-6689 in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to picomolar.

-

Add a defined amount of IRAK4 enzyme to each well of the 384-well plate containing kinase buffer.

-

Add the diluted compounds (this compound or GNE-6689) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the FRET peptide substrate to each well. The final ATP concentration should be at or near the Km for IRAK4.

-

Incubate the plate at room temperature for the duration of the reaction (e.g., 60-120 minutes), protected from light.

-

Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).

-

Read the plate on a FRET-capable plate reader, measuring the emission of both the donor and acceptor fluorophores.

-

Calculate the ratio of acceptor to donor emission and determine the percent inhibition for each compound concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Cellular Target Engagement Assay (NanoBRET)

This protocol is used to quantify the binding of this compound to IRAK4 within intact cells.

-

Reagents and Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc-IRAK4 fusion protein

-

Transfection reagent (e.g., FuGENE HD)

-

Opti-MEM I Reduced Serum Medium

-

NanoBRET Tracer

-

This compound and GNE-6689 (serially diluted in DMSO)

-

NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor

-

96-well or 384-well white assay plates

-

Luminometer capable of measuring BRET signals

-

-

Procedure:

-

Transfect HEK293 cells with the NanoLuc-IRAK4 fusion vector. Culture the cells for approximately 24 hours to allow for protein expression.

-

Harvest the transfected cells and resuspend them in Opti-MEM.

-

Seed the cells into the wells of a white assay plate.

-

Prepare serial dilutions of this compound and GNE-6689.

-

Add the NanoBRET Tracer to the cells at a predetermined optimal concentration.

-

Immediately add the serially diluted compounds to the wells.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Prepare the NanoBRET Nano-Glo Substrate detection reagent, including the Extracellular NanoLuc Inhibitor, according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Read the plate within 10 minutes on a luminometer equipped with 450 nm and >600 nm filters to measure donor and acceptor emission, respectively.

-

Calculate the BRET ratio (acceptor emission / donor emission) and normalize the data.

-

Plot the normalized BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.[5][6]

-

Human Whole Blood (HWB) Assay for Cytokine Inhibition

This ex vivo assay measures the ability of this compound to inhibit the production of IL-6 and IFN-α in a physiologically relevant matrix.

-

Reagents and Materials:

-

Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant)

-

TLR agonist (e.g., R848 for TLR7/8 activation to induce IL-6 and IFN-α)

-

This compound and GNE-6689 (serially diluted in DMSO)

-

RPMI 1640 medium

-

96-well culture plates

-

ELISA or other immunoassay kits for human IL-6 and IFN-α

-

CO2 incubator

-

-

Procedure:

-

Prepare serial dilutions of this compound and GNE-6689.

-

In a 96-well plate, add the diluted compounds.

-

Add fresh human whole blood to each well.

-

Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for compound equilibration.

-

Add the TLR agonist (e.g., R848) to stimulate cytokine production.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the blood cells.

-

Carefully collect the plasma supernatant.

-

Measure the concentration of IL-6 and IFN-α in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production for each compound concentration relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the compound concentration and fit to a dose-response curve to determine the IC50 values.[2]

-

In Vivo TLR-Challenge Mouse Model

This in vivo model assesses the efficacy of this compound in a living organism.

-

Materials and Methods:

-

Female BALB/c mice (or other appropriate strain)

-

This compound formulated for oral (p.o.) administration

-

TLR agonist (e.g., R848)

-

Anesthesia

-

Blood collection supplies

-

ELISA kits for mouse cytokines (e.g., TNF-α, IL-6)

-

-

Procedure:

-

Acclimate mice to the facility for at least one week.

-

Dose the mice orally with this compound at various concentrations (e.g., 3, 10, 30 mg/kg) or the vehicle control.

-

At a specified time post-compound administration (e.g., 1-2 hours), challenge the mice with an intraperitoneal (i.p.) or intravenous (i.v.) injection of a TLR agonist (e.g., R848).

-

At the time of peak cytokine response (e.g., 2-4 hours post-challenge, to be determined empirically), collect blood samples via terminal cardiac puncture under anesthesia.

-

Process the blood to obtain plasma.

-

Measure the levels of relevant cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA.

-

Calculate the percent inhibition of cytokine production in the this compound-treated groups compared to the vehicle-treated group.

-

Analyze the dose-dependent inhibition of cytokine release. This compound has been shown to cause a dose-dependent inhibition of TNF-α at doses as low as 3 mg/kg in a TLR-challenge mouse model.[4]

-

Conclusion

This compound is a highly potent and selective chemical probe for IRAK4, demonstrating robust activity in biochemical, cellular, and in vivo assays. Its well-characterized profile, along with the availability of the inactive control compound GNE-6689, provides researchers with a valuable tool to investigate the role of IRAK4 in the complex signaling networks of the immune system and to explore its potential as a therapeutic target in inflammatory and autoimmune diseases. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their immunology research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eubopen.org [eubopen.org]

- 5. carnabio.com [carnabio.com]

- 6. carnabio.com [carnabio.com]

GNE-2256: An In-depth Technical Guide on In Vitro Potency and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of GNE-2256, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). All data is presented in a structured format to facilitate analysis, and detailed experimental methodologies are provided for key assays. Visual diagrams of pertinent biological pathways and experimental workflows are included to enhance understanding.

Core Data Presentation

The following tables summarize the in vitro potency and selectivity of this compound, a small molecule inhibitor targeting IRAK4.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Endpoint | Metric | Value (nM) |

| Biochemical Assay (FRET) | IRAK4 | Ki | 1.4[1][2][3][4] |

| Cellular Target Engagement (NanoBRET™) | IRAK4 | IC50 | 3.3[1][2] |

| Human Whole Blood Assay | IL-6 Inhibition | IC50 | 190[1][2][3] |

| Human Whole Blood Assay | IFNα Inhibition | IC50 | 290[1][2] |

Table 2: Selectivity Profile of this compound

Kinase Selectivity was determined against a panel of 221 kinases at a concentration of 1 µM. The following are the closest off-targets.

| Off-Target Kinase | IC50 (nM) |

| FLT3 | 177[1] |

| LRRK2 | 198[1] |

| NTRK2 | 259[1] |

| JAK1 | 282[1] |

| NTRK1 | 313[1] |

| JAK2 | 486[1] |

| MAP4K4 | 680[1] |

| MINK1 | 879[1] |

CEREP Broad Panel screening was conducted at a concentration of 1 µM against 36 targets. The following targets showed greater than 50% inhibition.

| Off-Target Receptor/Enzyme | Percent Inhibition (%) |

| TACR1 (Neurokinin 1 Receptor) | >50 |

| HTR2B (5-HT2B Receptor) | >50 |

| ACHE (Acetylcholinesterase) | >50 |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the inhibitory activity of this compound against the IRAK4 kinase.

-

Reagents and Materials : Recombinant human IRAK4 enzyme, europium-labeled anti-tag antibody, Alexa Fluor® 647-labeled kinase tracer (ATP-competitive), kinase buffer, and test compound (this compound).

-

Procedure :

-

A dilution series of this compound is prepared in DMSO and then diluted in kinase buffer.

-

The IRAK4 enzyme is mixed with the europium-labeled anti-tag antibody.

-

In a 384-well plate, the test compound, the kinase/antibody mixture, and the tracer are added sequentially.

-

The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (Alexa Fluor® 647).

-

-

Data Analysis : The ratio of the emission at 665 nm to that at 620 nm is calculated. The data is then normalized to controls (no inhibitor for 0% inhibition and a known potent inhibitor for 100% inhibition). The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value, from which the Ki is calculated.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the extent to which this compound binds to IRAK4 within living cells.[1]

-

Cell Culture and Transfection : HEK293 cells are transiently transfected with a vector expressing a fusion protein of IRAK4 and NanoLuc® luciferase.[1][3]

-

Assay Procedure :

-

Transfected cells are seeded into 96-well or 384-well plates.[1][3]

-

A dilution series of this compound is added to the cells.

-

A cell-permeable fluorescent energy transfer tracer that binds to IRAK4 is then added to the wells.

-

The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator to allow for compound entry and target engagement.[3]

-

The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added.

-

The BRET signal is measured on a luminometer, detecting both the donor (NanoLuc®) and acceptor (tracer) emissions.[3]

-

-

Data Analysis : The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is plotted against the concentration of this compound, and the IC50 value is determined from the resulting dose-response curve.

Human Whole Blood (HWB) Assay for Cytokine Inhibition

This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines, IL-6 and IFNα, in a complex biological matrix.

-

Sample Collection and Preparation : Fresh human whole blood is collected from healthy donors into heparinized tubes.

-

Assay Procedure :

-

A dilution series of this compound is pre-incubated with the whole blood for a specified period.

-

Cytokine production is stimulated by adding a Toll-like receptor (TLR) agonist (e.g., R848 for TLR7/8 activation to induce both IL-6 and IFNα).

-

The blood is incubated for a further period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.

-

Plasma is separated by centrifugation.

-

-

Cytokine Quantification (ELISA) :

-

The concentration of IL-6 and IFNα in the plasma is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Briefly, plasma samples are added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is then added, and the resulting colorimetric change is measured using a microplate reader.

-

-

Data Analysis : A standard curve is generated using known concentrations of the recombinant cytokine. The concentration of the cytokine in the plasma samples is determined from the standard curve. The percent inhibition by this compound at each concentration is calculated relative to the stimulated control, and the IC50 value is determined.

Mandatory Visualizations

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the Toll-like Receptor (TLR) and IL-1 Receptor (IL-1R) signaling pathways, which are critical components of the innate immune system.[1] Activation of these pathways leads to the assembly of the Myddosome complex, subsequent downstream signaling cascades, and ultimately, the transcription of pro-inflammatory genes.[1]

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Experimental Workflow for In Vitro Characterization

This diagram outlines the general workflow for the in vitro characterization of an IRAK4 inhibitor like this compound, from initial biochemical screening to cellular and complex biological matrix assays.

Caption: General workflow for in vitro characterization of this compound.

References

GNE-2256: A Technical Guide to its Inhibitory Effects on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the IRAK4 inhibitor GNE-2256 and its impact on the production of inflammatory cytokines. The document details the mechanism of action, presents quantitative data on its inhibitory effects, and provides comprehensive experimental protocols for assessing its activity.

Introduction

This compound is an orally active and potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune system and, when dysregulated, can lead to chronic inflammatory and autoimmune diseases. By targeting IRAK4, this compound effectively blocks the downstream signaling cascade that results in the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-alpha (IFN-α).

Mechanism of Action: IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of a multi-protein complex known as the Myddosome. Within this complex, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 subsequently interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, as well as the activation of interferon regulatory factor 5 (IRF5). These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including those encoding for IL-6, TNF-α, and type I interferons. This compound, by inhibiting the kinase activity of IRAK4, prevents the initial phosphorylation of IRAK1, thereby halting the entire downstream signaling cascade and subsequent cytokine production.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Biochemical Assay | Parameter | Value | Reference |

| This compound vs. IRAK4 | Ki | 1.4 nM | [1] |

| Cell-Based Assays | Assay | Stimulus | Cytokine Measured | IC50 | Reference |

| Human Whole Blood | TLR7/8 Agonist (R848) | IL-6 | 190 nM | [1] | |

| Human Whole Blood | TLR7/8 Agonist (R848) | IFN-α | 290 nM | ||

| In Vivo Model | Model | Stimulus | Cytokine Measured | Inhibition | Reference |

| Mouse Pharmacodynamic Model | TLR7/8 Agonist (R848) | IL-6, TNF-α, IFN-α | Significant inhibition at 3 mg/kg | [1] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effect of this compound on cytokine production are provided below.

Human Whole Blood Assay for Cytokine Inhibition

This protocol describes an in vitro method to assess the inhibitory effect of this compound on TLR-induced cytokine production in a physiologically relevant matrix.

Materials:

-

Fresh human whole blood collected in sodium heparin tubes.

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium

-

R848 (TLR7/8 agonist) or Lipopolysaccharide (LPS, TLR4 agonist)

-

96-well cell culture plates

-

ELISA or Luminex kits for human IL-6, TNF-α, and IFN-α

Procedure:

-

Preparation of this compound: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in RPMI 1640 to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

-

Assay Setup: In a 96-well plate, add the diluted this compound or vehicle control.

-

Blood Addition: Add fresh human whole blood to each well.

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

-

Stimulation: Add the TLR agonist (e.g., R848 to a final concentration of 1 µM or LPS to a final concentration of 100 ng/mL) to the wells. Include unstimulated controls.

-

Incubation: Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.

-

Plasma Collection: After incubation, centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).

-

Cytokine Measurement: Measure the concentration of IL-6, TNF-α, and IFN-α in the plasma samples using validated ELISA or Luminex assays according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentrations against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

R848-Induced Mouse Pharmacodynamic (PD) Model

This protocol outlines an in vivo model to assess the efficacy of orally administered this compound in inhibiting systemic cytokine release in response to a TLR7 agonist challenge.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound formulated for oral administration

-

Vehicle control for this compound

-

R848

-

Sterile saline

-

Blood collection tubes

-

ELISA or Luminex kits for mouse IL-6, TNF-α, and IFN-α

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Dosing: Administer this compound (e.g., 3 mg/kg) or vehicle control to the mice via oral gavage.

-

Challenge: At a predetermined time after dosing (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of R848 (e.g., 0.1 mg/kg) dissolved in sterile saline.

-

Blood Collection: At the time of peak cytokine response (typically 2-4 hours after R848 challenge), collect blood from the mice via a suitable method (e.g., cardiac puncture under terminal anesthesia).

-

Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

-

Cytokine Measurement: Measure the concentrations of IL-6, TNF-α, and IFN-α in the serum samples using validated ELISA or Luminex assays according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of cytokine production for the this compound treated group compared to the vehicle-treated group.

Conclusion

This compound is a potent inhibitor of IRAK4 kinase activity, leading to a significant reduction in the production of key pro-inflammatory cytokines. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in inflammatory and autoimmune diseases. The provided methodologies can be adapted to specific research needs to further elucidate the pharmacological profile of this and other IRAK4 inhibitors.

References

Understanding the Kinase Activity of IRAK4 with GNE-2256: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. As a critical component of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 is a key mediator of inflammatory responses.[1][2] Its activation leads to the production of pro-inflammatory cytokines, and dysregulation of IRAK4 activity has been implicated in a variety of inflammatory and autoimmune diseases. This has made IRAK4 a compelling target for therapeutic intervention.

GNE-2256 is a potent and selective inhibitor of IRAK4, belonging to the benzolactam class of compounds.[1][3] This technical guide provides a comprehensive overview of the kinase activity of IRAK4 in the context of its inhibition by this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

IRAK4 Signaling Pathway

IRAK4 is a central player in the MyD88-dependent signaling cascade. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited to the receptor complex. IRAK4 is then recruited to MyD88, leading to the formation of a larger complex known as the Myddosome.[4] Within the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, and the production of inflammatory cytokines.[1]

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. A summary of the key quantitative data is presented below. For robust interpretation of experimental data, a negative control compound, GNE-6689, which is structurally similar to this compound but inactive against IRAK4, is often used.[4]

Table 1: In Vitro Potency and Cellular Target Engagement of this compound

| Assay Type | Target/Endpoint | This compound Value | Reference |

| Biochemical Assay (FRET) | IRAK4 | Ki = 1.4 nM | [4][5][6][7] |

| Cellular Target Engagement (NanoBRET™) | IRAK4 | IC50 = 3.3 nM | [4][7] |

| Human Whole Blood Assay | IL-6 Production | IC50 = 190 nM | [4][5][7] |

| Human Whole Blood Assay | IFNα Production | IC50 = 290 nM | [4][7] |

Table 2: Kinase Selectivity Profile of this compound

The selectivity of this compound was assessed against a panel of 221 kinases. The following table lists the closest off-target kinases with their corresponding IC50 values.[4]

| Off-Target Kinase | This compound IC50 (nM) |

| FLT3 | 177 |

| LRRK2 | 198 |

| NTRK2 | 259 |

| JAK1 | 282 |

| NTRK1 | 313 |

| JAK2 | 486 |

| MAP4K4 | 680 |

| MINK1 | 879 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and information from various assay kits and research articles.

Biochemical Kinase Assay (e.g., FRET-based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4.

-

Reagents and Materials:

-

Purified recombinant human IRAK4 enzyme.

-

Fluorescently labeled peptide substrate.

-

ATP.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

This compound and control compounds in DMSO.

-

384-well assay plates.

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.

-

Add a small volume (e.g., 2-5 µL) of the diluted compound or DMSO vehicle to the wells of the assay plate.

-

Add the IRAK4 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-